{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
Description
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride (CAS 1426444-81-6) is a heterocyclic organic compound featuring a 1,2,4-triazole core linked to a 4-pyridinyl substituent via an ethylamine chain. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for biological and crystallographic studies . Key properties include:
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCTWTONAGFGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration. These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients.
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation. In other words, it prevents the formation of harmful proteinaceous accumulations within neurons. This interaction and the resulting changes can help alleviate the symptoms of diseases characterized by alpha-synuclein aggregation, such as Parkinson’s disease.
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In normal conditions, alpha-synuclein is a soluble monomer, but it can adopt a helical structure after interaction with phospholipids. In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions. This compound interferes with this process, reducing alpha-synuclein aggregation.
Pharmacokinetics
The compound has been shown to have in vivo efficacy, suggesting it may have suitable adme properties for therapeutic use.
Result of Action
The compound’s action results in the prevention of alpha-synuclein aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations. This can lead to a reduction in neurotoxicity and neurodegeneration, alleviating symptoms in diseases like Parkinson’s disease.
Biological Activity
The compound {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12Cl2N6
- Molecular Weight : 275.15 g/mol
- CAS Number : 1992028-94-0
- Structure : The compound features a pyridine ring and a triazole moiety, which are key to its biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis and disruption of metabolic pathways .
Antitumor Activity
Several studies have highlighted the potential of triazole derivatives in cancer treatment:
- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer cells (e.g., MDA-MB-231) and other tumor types .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : It interacts with several enzymes involved in critical cellular processes. For instance, triazole compounds are known to inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
Anti-inflammatory Properties
Triazole derivatives also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound exhibited significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine on human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (IC50 = 39.2 ± 1.7 μM) .
Data Table
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the pyridine ring enhances the bioactivity against various pathogens. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Properties
Triazole compounds are being investigated for their potential as anticancer agents. They can interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth. The specific structure of {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride contributes to its effectiveness in targeting cancer cells while minimizing damage to normal cells .
Neurological Applications
There is emerging evidence that triazole compounds may have neuroprotective effects. Studies suggest that they could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and materials development. For instance, researchers have explored its use in synthesizing new materials with enhanced electrical and thermal properties .
Sensor Development
Due to its unique electronic properties, this compound is being studied for applications in sensor technology. Its ability to interact with various analytes makes it suitable for developing sensitive detection systems for environmental monitoring .
Case Studies
Comparison with Similar Compounds
Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl Derivatives
Compound : {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate (CAS 933704-28-0)
- Key differences : The pyridine substituent is at the 3-position instead of 3.
- Impact :
Heterocycle Substitution: Triazole vs. Oxadiazole
Compound : [2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
- Key differences : Replaces the triazole with an oxadiazole ring and substitutes pyridine with pyrazine.
- Impact :
Alkyl-Substituted Triazole Derivatives
Compound : 2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride
- Key differences : Incorporates methyl and isopropyl groups on the triazole ring.
- Synthetic routes: Alkyl groups may complicate regioselective synthesis compared to unsubstituted triazoles .
Chain Length Variation: Ethylamine vs. Methylamine
Compound : {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
- Key differences : Ethylamine chain shortened to methylamine.
- Solubility: Shorter chains may decrease solubility in polar solvents .
Physicochemical and Functional Comparison Table
Research Implications and Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
